molecular formula C14H18N4O2S B2991218 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione CAS No. 333768-86-8

7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione

Cat. No. B2991218
M. Wt: 306.38
InChI Key: WUOYPKDRZKCARM-AATRIKPKSA-N
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Description

7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is a purine derivative compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is commonly known as the natural product, caffeine, which is found in various plants, including coffee beans, tea leaves, and cocoa beans. Caffeine is widely consumed by humans as a stimulant and is known to have several physiological and biochemical effects on the body.

Mechanism Of Action

The mechanism of action of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione involves the inhibition of adenosine receptors in the brain. Adenosine is a neurotransmitter that is responsible for promoting sleep and reducing arousal. Caffeine blocks the adenosine receptors, leading to increased levels of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione are well documented. Caffeine has been shown to increase heart rate, blood pressure, and respiratory rate. It also stimulates the central nervous system, leading to increased alertness, improved cognitive function, and reduced fatigue. Caffeine has also been shown to have a thermogenic effect, increasing metabolic rate and promoting weight loss.

Advantages And Limitations For Lab Experiments

7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an ideal candidate for screening studies. Caffeine is also well-tolerated by humans, making it a safe compound for use in clinical trials. However, one limitation of caffeine is its short half-life, which can make it challenging to maintain consistent levels in the body over extended periods.

Future Directions

The potential applications of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione in scientific research are vast. Future studies could focus on the development of novel caffeine derivatives with improved pharmacological properties, such as increased bioavailability and longer half-lives. Research could also focus on the potential therapeutic applications of caffeine in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, studies could investigate the effects of caffeine on the gut microbiome and its potential role in promoting gut health.
In conclusion, 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione, or caffeine, is a natural product with significant potential for scientific research. The compound has several pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Caffeine has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes. Future research could focus on the development of novel caffeine derivatives with improved pharmacological properties and the potential therapeutic applications of caffeine in the treatment of various diseases.

Synthesis Methods

The synthesis of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione involves several steps, including extraction, purification, and isolation of the compound from natural sources. The most common method of extraction involves the use of organic solvents, such as methylene chloride or ethyl acetate, to extract caffeine from the plant material. The extracted compound is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to have several pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Caffeine has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes.

properties

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6H,2,7-8H2,1,3-4H3,(H,16,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOYPKDRZKCARM-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

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